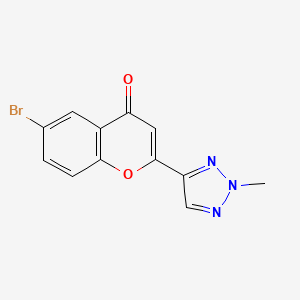
6-Bromo-2-(2-methyl-1H-1,2,3-triazol-4-yl)-4H-1-benzopyran-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Bromo-2-(2-methyl-1H-1,2,3-triazol-4-yl)-4H-1-benzopyran-4-one is a synthetic organic compound that belongs to the class of benzopyran derivatives. This compound is characterized by the presence of a bromine atom at the 6th position, a 2-methyl-1H-1,2,3-triazol-4-yl group at the 2nd position, and a benzopyran-4-one core structure. Benzopyran derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-2-(2-methyl-1H-1,2,3-triazol-4-yl)-4H-1-benzopyran-4-one typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:
Triazole Formation: The 2-methyl-1H-1,2,3-triazol-4-yl group can be introduced through a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, also known as the “click” reaction. This involves the reaction of an alkyne with an azide in the presence of a copper catalyst.
Cyclization: The final step involves the cyclization of the intermediate to form the benzopyran-4-one core structure. This can be achieved through various cyclization reactions, depending on the specific intermediates used.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to scale up the production.
化学反应分析
Types of Reactions
6-Bromo-2-(2-methyl-1H-1,2,3-triazol-4-yl)-4H-1-benzopyran-4-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom at the 6th position can be substituted with other nucleophiles, such as amines, thiols, or alkoxides, through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the benzopyran core and the triazole ring.
Cyclization and Ring-Opening: The benzopyran core can participate in cyclization and ring-opening reactions under specific conditions.
Common Reagents and Conditions
Bromination: Bromine, N-bromosuccinimide (NBS)
Triazole Formation: Copper(I) catalyst, alkyne, azide
Substitution: Nucleophiles such as amines, thiols, alkoxides
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzopyran derivatives, while oxidation and reduction reactions can modify the oxidation state of the core structure.
科学研究应用
Chemistry: As a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: As a probe for studying biological processes and interactions, particularly those involving the triazole and benzopyran moieties.
Medicine: Potential therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory activities.
Industry: Use in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
作用机制
The mechanism of action of 6-Bromo-2-(2-methyl-1H-1,2,3-triazol-4-yl)-4H-1-benzopyran-4-one involves its interaction with specific molecular targets and pathways. The triazole ring and benzopyran core can interact with various enzymes, receptors, and proteins, leading to modulation of their activity. For example, the compound may inhibit specific enzymes involved in cancer cell proliferation or microbial growth, leading to its potential therapeutic effects.
相似化合物的比较
6-Bromo-2-(2-methyl-1H-1,2,3-triazol-4-yl)-4H-1-benzopyran-4-one can be compared with other benzopyran and triazole derivatives, such as:
6-Bromo-2-(1H-1,2,3-triazol-4-yl)-4H-1-benzopyran-4-one: Lacks the methyl group on the triazole ring.
2-(2-Methyl-1H-1,2,3-triazol-4-yl)-4H-1-benzopyran-4-one: Lacks the bromine atom at the 6th position.
6-Bromo-4H-1-benzopyran-4-one: Lacks the triazole ring.
The uniqueness of this compound lies in the combination of the bromine atom, triazole ring, and benzopyran core, which imparts distinct chemical and biological properties.
属性
CAS 编号 |
131924-43-1 |
|---|---|
分子式 |
C12H8BrN3O2 |
分子量 |
306.11 g/mol |
IUPAC 名称 |
6-bromo-2-(2-methyltriazol-4-yl)chromen-4-one |
InChI |
InChI=1S/C12H8BrN3O2/c1-16-14-6-9(15-16)12-5-10(17)8-4-7(13)2-3-11(8)18-12/h2-6H,1H3 |
InChI 键 |
LTOJGSFWCFWGQB-UHFFFAOYSA-N |
规范 SMILES |
CN1N=CC(=N1)C2=CC(=O)C3=C(O2)C=CC(=C3)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


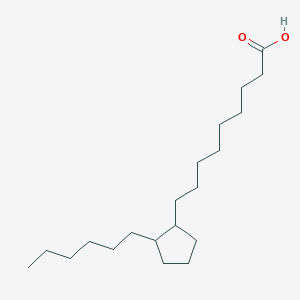
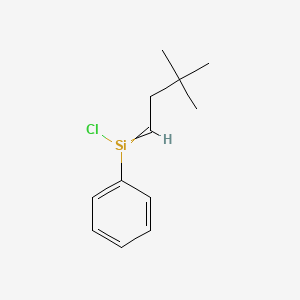

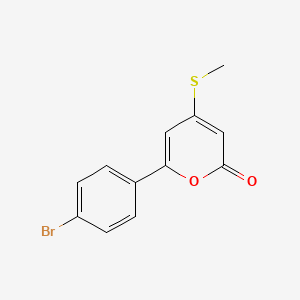
![1,1'-[1,2-Phenylenebis(methylene)]bis(thiolan-1-ium) dichloride](/img/structure/B14282913.png)

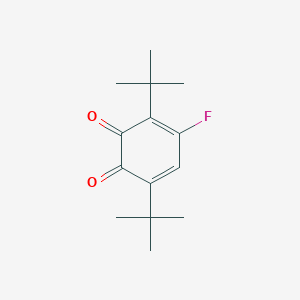

![[(1-Chlorohex-1-en-1-yl)selanyl]benzene](/img/structure/B14282941.png)
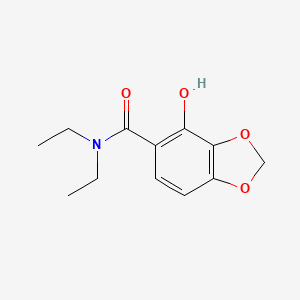
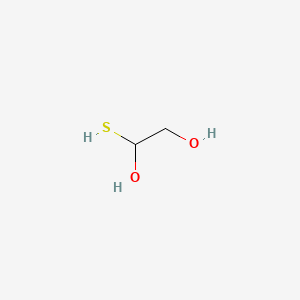
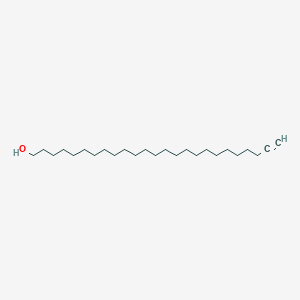
![12-[Bis(4-methoxyphenyl)(phenyl)methoxy]dodecan-1-OL](/img/structure/B14282965.png)

